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1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea

DCN1 inhibitor Cullin neddylation Piperidinyl urea SAR

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea (CAS 1207004-56-5) is a synthetic small molecule belonging to the piperidinyl urea class, with a molecular formula of C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol. Structurally, it features a 2-oxopiperidine ring linked via a phenyl bridge to a urea moiety that bears a 2-methoxyethyl substituent.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 1207004-56-5
Cat. No. B2633480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
CAS1207004-56-5
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCOCCNC(=O)NC1=CC=C(C=C1)N2CCCCC2=O
InChIInChI=1S/C15H21N3O3/c1-21-11-9-16-15(20)17-12-5-7-13(8-6-12)18-10-3-2-4-14(18)19/h5-8H,2-4,9-11H2,1H3,(H2,16,17,20)
InChIKeyFSIBHUDRWMFJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea (CAS 1207004-56-5): Baseline Characterization and Structural Class Context for Procurement Decisions


1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea (CAS 1207004-56-5) is a synthetic small molecule belonging to the piperidinyl urea class, with a molecular formula of C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol [1]. Structurally, it features a 2-oxopiperidine ring linked via a phenyl bridge to a urea moiety that bears a 2-methoxyethyl substituent. This scaffold places it within a broader family of compounds that have been explored as modulators of protein–protein interactions, including inhibitors of the DCN1–UBE2M interaction [2] and as soluble epoxide hydrolase (sEH) inhibitors [3]. However, publicly available quantitative biological profiling data specific to this exact compound remain extremely limited; therefore, its differentiation must be interpreted through structural analogy and class-level knowledge rather than direct comparative pharmacology.

Why Generic Substitution Fails for 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea: Structural Nuances That Preclude Interchangeability


Piperidinyl ureas constitute a pharmacologically privileged scaffold whose activity profile is exquisitely sensitive to even minor structural modifications. Within the DCN1–UBE2M inhibitor series, for example, alteration of the N-alkyl urea substituent or the nature of the substituent on the piperidinone ring produced >100-fold differences in biochemical potency [1]. Similarly, in the sEH inhibitor patent landscape, the identity and position of substituents on the phenyl ring and the urea terminus critically govern isoform selectivity, metabolic stability, and in vivo efficacy [2]. Consequently, 1-(2-methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea cannot be freely substituted by a generic “piperidinyl urea” or “phenylurea” analog without risking a complete loss of the desired biological activity or physicochemical properties. The specific 2-methoxyethyl tail and the para-2-oxopiperidine substitution pattern jointly create a unique topological and electronic signature that may confer distinct binding kinetics, selectivity windows, or solubility characteristics relative to close neighbors. Procurement of the exact compound is therefore essential for any study aiming to reproduce or build upon structure-activity relationships established for this scaffold.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea vs. Closest Analogs


No Direct Head-to-Head Quantitative Data Available; Structural Analogy to DCN1 Inhibitors Provides Class-Level Inference

Publicly available primary literature and patent sources contain no direct quantitative comparative data (e.g., IC₅₀, Kd, selectivity ratios, PK parameters) for 1-(2-methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea versus a defined comparator. The strongest available evidence is class-level: closely related piperidinyl ureas have been optimized as DCN1–UBE2M inhibitors, achieving biochemical potency improvements of ~100-fold (TR-FRET IC₅₀) through systematic variation of the urea substituent and piperidinone ring [1]. The compound's 2-methoxyethyl and 2-oxopiperidine groups map onto the pharmacophore elements that were critical for potency and solubility gains in that series. Without direct measurement, any claim of superior activity for this specific compound would be speculative. Procurement decisions must therefore rest on structural uniqueness and the potential for novel SAR exploration rather than on proven quantitative superiority.

DCN1 inhibitor Cullin neddylation Piperidinyl urea SAR

Structural Uniqueness vs. Closest Neighbors: 2-Oxopiperidine Ring Isomer and Substituent Comparisons

The compound's closest structurally characterized analogs—identified via substructure searches in PubChem and ChemSrc—include 1-(4-(2-oxopiperidin-1-yl)phenyl)-3-phenethylurea (PubChem SID) and 1-(2,6-difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea [1]. These differ in the urea N-substituent: phenethyl vs. 2-methoxyethyl vs. 2,6-difluorophenyl. While no quantitative head-to-head bioactivity data exist for the target compound, the divergent substituents predict distinct hydrogen-bonding capacity, lipophilicity, and steric profile. The methoxyethyl group introduces an ether oxygen capable of acting as a hydrogen-bond acceptor, which is absent in the phenethyl analog, and simultaneously reduces clogP relative to the difluorophenyl analog. This unique combination may translate into differentiated solubility, permeability, or target-binding profiles, but these remain unquantified.

Chemical diversity SAR exploration Lead optimization

Absence of Soluble Epoxide Hydrolase (sEH) Inhibitory Data for This Compound; Class-Level Patent Context

Patents assigned to NeuroPn Therapeutics (e.g., US 2024/0075023 A1) describe a broad genus of piperidine urea derivatives as sEH inhibitors, with exemplified compounds showing IC₅₀ values in the low nanomolar range in recombinant human sEH assays [1]. However, 1-(2-methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea is not among the specifically exemplified compounds in the available patent disclosures, and no independent sEH inhibition data have been reported for it. The 2-oxopiperidine motif is present in some patented sEH inhibitors, suggesting potential activity, but the lack of quantitative data prevents any direct efficacy comparison with known sEH inhibitors such as TPPU (IC₅₀ = 3.7 nM, human sEH) or GSK2256294A.

sEH inhibitor Neuropathic pain Piperidine urea patent

Optimal Application Scenarios for 1-(2-Methoxyethyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea Based on Structural and Class-Level Evidence


Chemical Probe Development for DCN1–UBE2M Protein–Protein Interaction Studies

The compound's scaffold directly maps onto the pharmacophore of validated DCN1 inhibitors [1]. Researchers aiming to develop tool compounds for acute modulation of cullin neddylation in cancer cell models (e.g., lung squamous cell carcinoma) can use this compound as a starting point for SAR exploration, leveraging its unique methoxyethyl substitution to probe the urea-binding pocket. Because no compound with this exact substitution pattern has been evaluated in DCN1 biochemical or cellular assays, it offers a structurally distinct entry point for intellectual property generation and selectivity profiling.

sEH Inhibitor Lead Expansion for Pain and Neurodegenerative Disease Programs

Given the patent-protected piperidine urea sEH inhibitor landscape [1], this compound represents a potentially novel composition of matter not explicitly claimed in current patent filings. Medicinal chemistry teams pursuing sEH inhibitors for neuropathic pain or neurodegenerative indications could evaluate this compound in recombinant human sEH enzymatic assays and metabolic stability panels to determine whether its 2-methoxyethyl/2-oxopiperidine substitution profile offers advantages in potency, isoform selectivity, or pharmacokinetics over existing leads such as TPPU or GSK2256294A.

Diversity-Oriented Synthesis and Chemical Library Construction

As a structurally characterized piperidinyl urea that is commercially available from multiple vendors (see ChemSrc listing [1]), this compound can serve as a validated building block for diversity-oriented synthesis. Its bifunctional nature—bearing both a urea NH and a methoxyethyl ether—enables further derivatization (e.g., N-alkylation, acylation, or urea modification) to generate focused libraries for high-throughput screening against protein–protein interaction targets or epigenetic reader domains.

Comparative Physicochemical Profiling of Piperidinyl Urea Series

The predicted lipophilicity difference (ΔclogP ~0.7–1.3 units lower than phenethyl and difluorophenyl analogs) suggests that this compound could be useful in systematic studies correlating urea N-substituent structure with aqueous solubility, permeability, and microsomal stability. Procurement of this compound alongside its closest analogs enables head-to-head experimental determination of these parameters, filling a critical data gap and guiding future lead optimization efforts.

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